molecular formula C16H37NP2 B174116 Bis[(2-di-i-propylphosphino]ethyl)amine CAS No. 131890-26-1

Bis[(2-di-i-propylphosphino]ethyl)amine

Cat. No. B174116
M. Wt: 305.42 g/mol
InChI Key: FTVIGQGOGIHMBS-UHFFFAOYSA-N
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Description

“Bis[(2-di-i-propylphosphino]ethyl)amine” is a chemical compound with the empirical formula C16H37NP2 . It acts as a ligand and forms complexes with ruthenium, which finds application in the dehydrogenation of ethanol .


Synthesis Analysis

This compound is used as an additive for the preparation of phosphazene materials. It is a ligand that binds to molybdenum and catalyzes its conversion to MoO3. It can also be used as an additive for the synthesis of phosphazene polymers .


Molecular Structure Analysis

The molecular weight of “Bis[(2-di-i-propylphosphino]ethyl)amine” is 305.42 g/mol . The IUPAC name for this compound is 2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine .


Chemical Reactions Analysis

“Bis[(2-di-i-propylphosphino]ethyl)amine” acts as a ligand and forms complexes with ruthenium, which is used in the dehydrogenation of ethanol .


Physical And Chemical Properties Analysis

“Bis[(2-di-i-propylphosphino]ethyl)amine” has a molecular weight of 305.42 g/mol . It has a refractive index of n/D 1.418 and a density of 0.884 g/mL at 25 °C .

Scientific Research Applications

Carbon Dioxide Capture

Bis(di-i-propylphosphino)amine has been studied in its interaction with B(C6F5)3, leading to an adduct formation and N/P H-isomerization. This compound demonstrates an ability to react smoothly with carbon dioxide, suggesting potential applications in carbon dioxide capture processes (Barry et al., 2013).

Synthesis of Functional Chelating Diphosphines

Bis[2-(diphenylphosphino)ethyl]amine has been utilized in the synthesis of functionalized chelating diphosphines. These synthesized materials demonstrate flexibility and are particularly useful in creating water-soluble complexes of transition metals. This aspect is significant for the preparation of various structures and physical properties in the field of transition metal chemistry (Nuzzo et al., 1981).

Tetramerization of Ethylene

Bis(diphenylphosphino)amine (PNP) ligands, with various alkyl and cycloalkyl substituents, have been synthesized and used alongside chromium for ethylene tetramerization catalysts. These ligands have shown good activity and selectivity towards specific products, suggesting their utility in catalysis and industrial polymer production (Kuhlmann et al., 2007).

Synthesis of Bisphosphine Ligands

Bis[2-(2-pyridyl)ethyl]amine derivatives have been synthesized and examined in their complexations with ZnII, CuII, CuI ions. This process highlights the compound's relevance in the synthesis and structural studies of these metal complexes, contributing to our understanding of coordination chemistry (Gebbink et al., 1999).

Zwitterionic CS2 Adducts Formation

Research involving bis(diisopropylphosphino)amine and bis(di-t-butylphosphino)amine has led to the discovery of zwitterionic adducts upon reaction with CS2. These findings contribute to the knowledge of phosphorus chemistry and the behavior of these compounds under different chemical reactions (Dickie et al., 2015).

Catalysis in Cross-Coupling Reactions

The synthesis of new bis(diphenylphosphino)amines and their applications in catalysis, particularly in Heck and Suzuki cross-coupling reactions, has been an area of significant research. These compounds have been shown to be effective catalysts, yielding high productivities in these chemical reactions (Kayan et al., 2011).

Safety And Hazards

“Bis[(2-di-i-propylphosphino]ethyl)amine” is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, and Skin Irrit. 2 . This indicates that it is acutely toxic when ingested, potentially carcinogenic, irritating to the eyes and skin, and flammable .

properties

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NP2/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8/h13-17H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVIGQGOGIHMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[(2-di-i-propylphosphino]ethyl)amine

CAS RN

131890-26-1
Record name Bis[(2-di-i-propylphosphino)ethyl]amine, min. 97% (10 wt% in tetrahydrofuran)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Alfonso, R Llusar, M Feliz - Current Inorganic Chemistry …, 2017 - ingentaconnect.com
Background: Molecular molybdenum cluster sulphides are an unexpensive alternative to noble metal based homogenous catalysts. In this paper, we present the synthesis of the first …
Number of citations: 4 www.ingentaconnect.com
D Amoroso, K Abdur-Rashid, X Chen, R Guo, W Jia… - www. strem …, 2011 - strem.com
A simple and effective strategy for expanding ligand libraries which is often employed is the elaboration of known ligand designs based on denticity. That is, increasing the number of …
Number of citations: 4 www.strem.com
T Xia - 2018 - rosdok.uni-rostock.de
For more than 3 years learning chemistry and doing chemical research in such a wonderful institute, I have got countless help from many nice people. Without the assistance of them, I …
Number of citations: 3 rosdok.uni-rostock.de

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